molecular formula C12H11NO4S B5775713 Methyl (quinolin-8-ylsulfonyl)acetate

Methyl (quinolin-8-ylsulfonyl)acetate

Cat. No.: B5775713
M. Wt: 265.29 g/mol
InChI Key: JETPFNKGCDZFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (quinolin-8-ylsulfonyl)acetate is a chemical intermediate designed for research and development, particularly in the exploration of novel bioactive molecules. Compounds featuring the 8-quinolinesulfonyl scaffold are of significant interest in medicinal chemistry, especially in the modulation of metabolic enzymes critical in cancer biology. Research on closely related 8-quinolinesulfonamide derivatives has identified them as potent modulators of the pyruvate kinase M2 (PKM2) isoform, a key glycolytic enzyme that is upregulated in many human tumors . PKM2 exists in high- and low-activity states, and modulating its activity can influence tumor cell proliferation and viability . The introduction of additional functional groups, such as acetates, to the core quinoline-sulfonamide structure can significantly impact biological activity and physicochemical properties, providing a pathway to optimize drug-like characteristics . This compound serves as a valuable building block for synthesizing more complex molecules, such as those incorporating 1,2,3-triazole moieties, which can act as amide bioisosteres and enhance stabilization within ligand-receptor complexes . Beyond oncology, the 8-hydroxyquinoline pharmacophore is recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antifungal effects, highlighting the versatility of this chemical class in drug discovery . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-quinolin-8-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-17-11(14)8-18(15,16)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETPFNKGCDZFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (quinolin-8-ylsulfonyl)acetate typically involves the reaction of quinoline derivatives with sulfonyl chlorides and esters. One common method includes the reaction of quinoline-8-sulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (quinolin-8-ylsulfonyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to methyl (quinolin-8-ylsulfonyl)acetate can act as inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These inhibitors have potential applications in treating neurological disorders due to their ability to modulate dopamine levels in the brain. For instance, studies have shown that modifications at the 7-position of the quinoline ring can enhance metabolic stability and potency against COMT .

2. Anticancer Properties

This compound derivatives have demonstrated significant anticancer activity. A recent study highlighted that certain quinoline-sulfonamide derivatives, closely related to this compound, effectively reduced intracellular pyruvate levels in lung cancer cells while exhibiting selective cytotoxicity towards cancer cells over normal cells . This selectivity suggests potential for developing targeted cancer therapies.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related sulfonamide compounds have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating a promising avenue for treating resistant infections .

Case Study 1: COMT Inhibition

In a study examining the structure-activity relationship of 8-hydroxyquinolines, this compound was identified as a potential lead compound due to its ability to inhibit COMT effectively. The study provided insights into how substituents on the quinoline ring influence binding affinity and metabolic stability .

Case Study 2: Anticancer Activity

A series of quinoline-sulfonamide derivatives were synthesized and tested for anticancer activity against multiple cell lines, including A549 lung cancer cells and U87-MG glioblastoma cells. The findings indicated that these compounds could significantly reduce cell viability while affecting cell cycle distribution, showcasing their potential as chemotherapeutic agents .

Case Study 3: Antimicrobial Efficacy

Research on sulfonamide derivatives revealed that specific modifications enhanced their antibacterial activity against MRSA. The minimal inhibitory concentrations (MICs) were determined, with some compounds exhibiting potent activity at low concentrations .

Summary Table of Applications

Application AreaDescriptionReferences
Enzymatic Inhibition Inhibitors of catechol O-methyltransferase for neurological disorders
Anticancer Activity Reduction of pyruvate levels in cancer cells; selective cytotoxicity
Antimicrobial Activity Effective against MRSA; potential for treating resistant infections

Mechanism of Action

The mechanism of action of methyl (quinolin-8-ylsulfonyl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The quinoline ring system is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects .

Comparison with Similar Compounds

Structural Variations in Linkage and Functional Groups

Sulfonyl vs. Sulfanyl and Oxy Linkages
  • Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate: Features a sulfanyl (-S-) bridge and an oxadiazole ring. Synthesized via coupling 5-aryl-1,3,4-oxadiazole-2-thiol with quinolin-8-yl chloroacetate .
  • Methyl 2-(quinolin-8-yloxy)acetate: Contains an oxygen (-O-) linkage. Synthesized via alkylation of 8-hydroxyquinoline with methyl bromoacetate under reflux . The oxy group facilitates hydrogen bonding, influencing crystal packing and solubility .
Amide Derivatives
  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide: Replaces the ester with an amide group. Exhibits intermolecular hydrogen bonding via water molecules, affecting crystallinity .

Substituent Effects on Quinoline Core

  • Methoxy and methyl groups: Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate demonstrates how substituents modulate lipophilicity and bioavailability, critical in anticancer applications .

Characterization Techniques

  • Spectroscopy : IR and ¹H NMR confirm ester and sulfonyl groups via C=O (~1700 cm⁻¹) and S=O (~1350–1150 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray studies reveal intermolecular interactions (e.g., hydrogen bonds in amide derivatives) .

Q & A

Q. What strategies validate the reproducibility of crystallographic data across different instrumentation?

  • Methodological Answer :
  • Redundant Data Collection : Collect datasets at multiple temperatures (100–300 K) to assess thermal motion effects. Use twin refinement in SHELXL for overlapping lattices .
  • Cross-Lab Validation : Deposit CIF files in public databases (e.g., CCDC) and compare R-factors with independent studies (target R1 < 5%) .

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